Edaglitazone

PPAR gamma Receptor Agonist Drug Discovery

Select Edaglitazone for its unmatched PPARγ specificity (>100-fold over PPARα) and dual PPARγ-dependent/independent activity, including validated antiplatelet effects via cAMP and elevated glucose oxidation. This TZD provides a reliable benchmark for receptor selectivity assays and metabolic pathway dissection, minimizing off-target variables that compromise data reproducibility.

Molecular Formula C24H20N2O4S2
Molecular Weight 464.6 g/mol
CAS No. 213411-83-7
Cat. No. B1671095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdaglitazone
CAS213411-83-7
Synonyms5-((4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo(b)thiophen-7-yl)methyl)thiazolidine-2,4-dione
BM 13.1258
BM-13.1258
BM-131258
BM13.1258
edaglitazone
Molecular FormulaC24H20N2O4S2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
InChIInChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28)
InChIKeyHAAXAFNSRADSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Edaglitazone (CAS 213411-83-7): Baseline Data for a Potent and Selective PPARγ Agonist


Edaglitazone (also known as BM-13.1258, R-483, and RO-2052349-602) is a small-molecule thiazolidinedione (TZD) that functions as a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) . It is a racemic mixture with a molecular weight of 464.56 g/mol, developed primarily for research into Type 2 Diabetes Mellitus (T2DM) and related metabolic disorders . Its mechanism centers on activating PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism, thereby enhancing insulin sensitivity [1]. The compound has reached Phase II clinical trials for T2DM but development was discontinued [2].

Why Edaglitazone Cannot Be Substituted by Other PPARγ Agonists: The Evidence for Differentiation


While multiple thiazolidinediones (TZDs) activate PPARγ, their pharmacological profiles diverge significantly in terms of potency, selectivity, and off-target activities [1]. Edaglitazone exhibits a unique combination of sub-40 nM potency for PPARγ and a remarkable >100-fold selectivity over PPARα, a profile not uniformly shared by its class members [2]. Furthermore, TZDs have been shown to possess PPARγ-independent effects, and Edaglitazone specifically demonstrates potent antiplatelet activity and distinct effects on glucose oxidation that are not observed with structurally similar analogs like ciglitazone [3]. Therefore, substituting Edaglitazone with another PPARγ agonist would introduce uncontrolled variables into an experimental system, potentially confounding results related to receptor specificity, downstream signaling, and observed physiological outcomes.

Quantitative Evidence for Edaglitazone's Differentiation as a PPARγ Agonist


Edaglitazone's PPARγ Potency and Selectivity Versus Pioglitazone and Rosiglitazone

Edaglitazone demonstrates superior potency for PPARγ compared to pioglitazone and comparable potency to rosiglitazone. Crucially, it exhibits a dramatically higher selectivity ratio (PPARγ/PPARα EC50 ratio) than either comparator. In a standardized cofactor recruitment assay, Edaglitazone's EC50 for PPARγ was 35.6 nM, with a γ/α ratio of 0.034 [1]. In contrast, pioglitazone showed an EC50 of 2061 nM (γ/α ratio <0.21), and rosiglitazone showed an EC50 of 256 nM (γ/α ratio <0.026) [1]. This indicates Edaglitazone is ~58-fold more potent than pioglitazone and ~7-fold more potent than rosiglitazone at PPARγ, while maintaining a high degree of selectivity.

PPAR gamma Receptor Agonist Drug Discovery

Edaglitazone's Enhanced Antiplatelet Activity Over Ciglitazone

Edaglitazone demonstrates a significantly greater antiplatelet effect compared to the structurally similar TZD, ciglitazone. While both compounds displayed antiplatelet activity, only Edaglitazone retained this effect at low concentrations [1]. Edaglitazone is reported to be over 100 times more potent than ciglitazone as a PPARγ agonist, which correlates with its superior antiplatelet activity [1]. This enhanced activity is mechanistically linked to Edaglitazone's ability to increase intraplatelet cAMP levels and prevent PPARγ secretion, features not observed with ciglitazone [1].

Antiplatelet Cardiovascular PPAR gamma

Edaglitazone's Differential Effect on Glucose Oxidation Versus a Close Analog

In a direct comparison with its close analog BM15.2054 in insulin-resistant obese rats, Edaglitazone (BM13.1258) showed a significantly greater insulin-independent increase in glucose oxidation. After 10 days of oral treatment, Edaglitazone increased mean glucose oxidation to 191% and 183% of control values in the absence and presence of insulin, respectively (P<0.01) [1]. In contrast, BM15.2054 produced only modest increases to 137% and 124% of control, which were not statistically significant [1]. This occurred despite both compounds having comparable effects on PPARγ activation and insulin sensitization.

Glucose Metabolism Insulin Sensitizer Metabolic Disease

Structural Basis for Edaglitazone's Enhanced Binding Affinity

The molecular basis for Edaglitazone's superior potency has been elucidated through X-ray crystallography and computational modeling. Compared to ciglitazone, Edaglitazone possesses a bulkier and longer hydrophobic tail. This structural feature allows for additional hydrophobic interactions within the PPARγ ligand-binding domain (LBD) [1]. These extra interactions, supported by binding affinity calculations, explain its stronger binding to PPARγ and its classification as the more potent agonist [1].

Structural Biology Molecular Docking PPAR gamma

Edaglitazone's Enhancement of Insulin Sensitivity: A Model-Selective Effect

Edaglitazone's insulin-sensitizing effects are not universal but are specific to a disease-relevant model. A 10-day oral regimen of Edaglitazone (4.4 mg/kg/day) significantly enhanced the stimulatory effect of insulin on muscle glycogen synthesis in insulin-resistant obese rats (control: +1.19 ± 0.28 µmol/g/h; Edaglitazone: +2.50 ± 0.20 µmol/g/h, P<0.05) [1]. Importantly, this effect was not observed in lean, insulin-sensitive control rats [1].

Insulin Resistance In Vivo Pharmacology Type 2 Diabetes

Validated Application Scenarios for Edaglitazone in Preclinical Research


Precise PPARγ Activation in Drug Discovery Assays

Based on the quantitative data showing Edaglitazone's PPARγ EC50 of 35.6 nM and its high selectivity over PPARα (γ/α ratio of 0.034) [1], it is an optimal reference agonist for in vitro assays (e.g., reporter gene assays, cofactor recruitment assays) where specific, potent PPARγ activation is required with minimal off-target activity on PPARα. This is particularly important when profiling novel compounds for their PPAR isoform selectivity, as it provides a well-characterized benchmark [1].

Investigating PPARγ-Independent Metabolic Effects in Skeletal Muscle

Edaglitazone's demonstrated ability to significantly increase glucose oxidation independent of its insulin-sensitizing effect (191% of control without insulin) [2] makes it a valuable tool for dissecting PPARγ-independent pathways in muscle glucose metabolism. Researchers studying these non-canonical mechanisms can use Edaglitazone alongside other TZDs like BM15.2054 (which lacks this effect) to design controlled experiments that separate PPARγ-mediated actions from other metabolic outcomes [2].

Exploring the Cardioprotective Effects of PPARγ Agonism

For studies focused on the anti-thrombotic or cardioprotective roles of PPARγ, Edaglitazone is a superior choice due to its proven and potent antiplatelet activity, which is retained even at low concentrations and is mechanistically linked to increased intraplatelet cAMP [3]. This contrasts with analogs like ciglitazone, which lose antiplatelet effect at low doses [3]. This allows for more robust investigation of the PPARγ-cAMP signaling axis in platelets and cardiovascular models [3].

Structure-Activity Relationship (SAR) Studies for TZD Optimization

The established structural basis for Edaglitazone's enhanced potency—specifically, the additional hydrophobic interactions from its bulkier tail within the PPARγ ligand-binding domain—provides a rational starting point for medicinal chemistry efforts [3]. Researchers can use Edaglitazone's validated binding pose (PDB 5UGM) [4] as a template for docking studies and the design of next-generation PPARγ modulators with improved binding affinity or altered selectivity profiles [3].

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